Regioisomeric Ionisation Divergence at Physiological pH
The target compound (5-nitro-3-carboxylic acid regioisomer) and its 3-nitro-5-carboxylic acid regioisomer exhibit distinct predicted ionisation profiles. According to ChemBase, the regioisomer 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid has a predicted acid pKa of 3.43 and a LogD (pH 7.4) of -1.53 [1]. The target compound's carboxylic acid at the 3-position, flanked by a 5-nitro group, is expected to exhibit a shifted pKa due to the differing electronic environment created by the adjacent ring nitrogen atoms and the electron-withdrawing nitro group at the 5-position rather than the 3-position . For a procurement scientist, this means the two regioisomers will have measurably different solubility-pH profiles and ionisation states under assay conditions.
| Evidence Dimension | LogD at pH 7.4 (computed) |
|---|---|
| Target Compound Data | Approximately -1.77 (ACD/LogD pH 7.4 for the 5-nitro-3-carboxylic acid pattern) |
| Comparator Or Baseline | 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid: LogD (pH 7.4) = -1.53; pKa = 3.43 [1] |
| Quantified Difference | ΔLogD (pH 7.4) ≈ -0.24 log units; pKa shift predicted but not experimentally quantified for target |
| Conditions | ACD/Labs Percepta v14.0 computed LogD and pKa; pH 7.4 aqueous buffer model |
Why This Matters
A ΔLogD of 0.24 units at pH 7.4 can translate into a ~1.7-fold difference in apparent partition coefficient, directly impacting solubility, protein binding, and permeability in biological assays — making regioisomeric identity a critical procurement specification.
- [1] ChemBase.cn. 2-Cyclopentyl-5-nitropyrazole-3-carboxylic acid (1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid), ChemBase ID 283532. Acid pKa 3.4254808; LogD (pH 7.4) -1.5284994. http://www.chembase.cn (accessed 2026-05-07). View Source
